molecular formula C10H19NO5 B6179222 (2R)-4-{[(tert-butoxy)carbonyl]amino}-2-methoxybutanoic acid CAS No. 2639370-73-1

(2R)-4-{[(tert-butoxy)carbonyl]amino}-2-methoxybutanoic acid

Cat. No.: B6179222
CAS No.: 2639370-73-1
M. Wt: 233.3
InChI Key:
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Description

“(2R)-4-{[(tert-butoxy)carbonyl]amino}-2-methoxybutanoic acid” is a type of tert-butyloxycarbonyl-protected amino acid . These types of compounds are often used in organic synthesis due to their multiple reactive groups . They are typically derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) .


Synthesis Analysis

The synthesis of these compounds involves the use of amino acid ionic liquids (AAILs) for organic synthesis . A series of room-temperature ionic liquids are prepared from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) . These protected AAILs are then used as the starting materials in dipeptide synthesis with commonly used coupling reagents .


Chemical Reactions Analysis

The chemical reactions involving these compounds typically involve the use of a distinctive coupling reagent N, N′-diethylene-N′′-2-chloroethyl thiophosphoramide . This reagent was found to enhance amide formation in the Boc-AAILs without the addition of a base, giving the dipeptides in satisfactory yields in 15 minutes .

Mechanism of Action

The mechanism of action for these compounds involves the use of amino acid ionic liquids (AAILs) for organic synthesis . Care should be taken when using AAILs because of their multiple reactive groups . To expand the applicability of AAILs, a series of room-temperature ionic liquids are prepared from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) .

Future Directions

The future directions for these compounds could involve further exploration of their use in organic synthesis, particularly in the synthesis of dipeptides . The use of different coupling reagents and the development of new synthesis methodologies could also be areas of future research .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2R)-4-{[(tert-butoxy)carbonyl]amino}-2-methoxybutanoic acid involves the protection of the carboxylic acid group, followed by the addition of the tert-butoxycarbonyl (Boc) protecting group to the amine. The protected amine is then coupled with the protected carboxylic acid to form the desired product.", "Starting Materials": [ "Methoxyacetic acid", "tert-Butyl chloroformate", "Diisopropylethylamine (DIPEA)", "N,N-Dimethylformamide (DMF)", "N-Hydroxysuccinimide (NHS)", "4-Dimethylaminopyridine (DMAP)", "Boc-protected amine", "Coupling reagents" ], "Reaction": [ "Methoxyacetic acid is protected with tert-butyl chloroformate and DIPEA to form the tert-butyl ester", "The amine is protected with Boc using DIPEA and DMF", "The protected amine is coupled with the protected carboxylic acid using coupling reagents such as NHS and DMAP", "The Boc and tert-butyl protecting groups are removed using acid or base hydrolysis to yield the final product" ] }

CAS No.

2639370-73-1

Molecular Formula

C10H19NO5

Molecular Weight

233.3

Purity

95

Origin of Product

United States

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